molecular formula C21H21ClN4O3S2 B2384275 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1351663-51-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2384275
CAS No.: 1351663-51-8
M. Wt: 476.99
InChI Key: MORFBMKCUCDVGU-CVDVRWGVSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O3S2 and its molecular weight is 476.99. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic derivative that exhibits potential pharmacological properties. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety, a thiophenyl group, and a piperazine ring. The molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S, with a molecular weight of approximately 372.45 g/mol. Its structural complexity suggests diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the benzo[d][1,3]dioxole nucleus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of the bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro against several cancer cell lines. Notably, it demonstrated:

  • Inhibition of Cell Proliferation : Studies report IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.
  • Induction of Apoptosis : Flow cytometry assays indicated increased apoptosis in treated cells compared to controls.
Cell LineIC50 (μM)Mechanism of Action
MCF-70.26Apoptosis induction
MDA-MB-2310.35Cell cycle arrest

Neuroprotective Effects

Research has also suggested neuroprotective properties. The compound may mitigate oxidative stress-induced neuronal damage by modulating signaling pathways involved in cell survival and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound in animal models for its neuroprotective effects. The results indicated a significant reduction in markers of oxidative stress and inflammation in the brain tissues of treated subjects compared to controls.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes such as aromatase and aldosterone synthase.
  • Modulation of Signaling Pathways : The compound may interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2.ClH/c26-20(6-4-15-3-5-17-18(12-15)28-14-27-17)24-7-9-25(10-8-24)21-23-22-16(13-30-21)19-2-1-11-29-19;/h1-6,11-12H,7-10,13-14H2;1H/b6-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORFBMKCUCDVGU-CVDVRWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C=CC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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